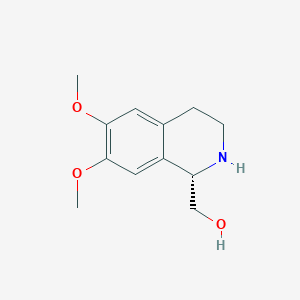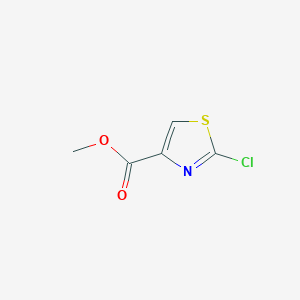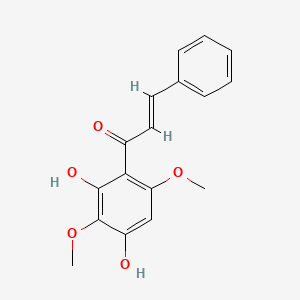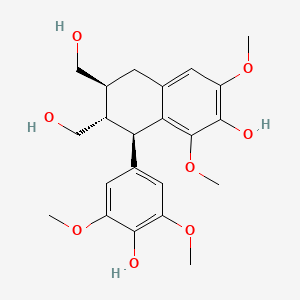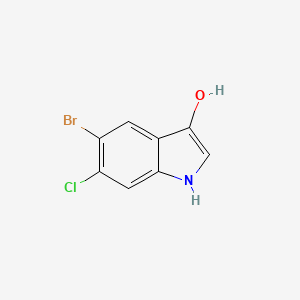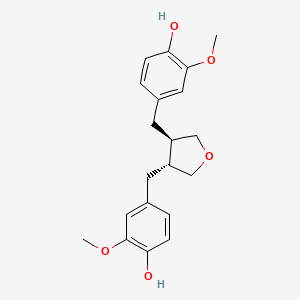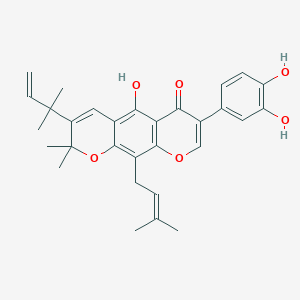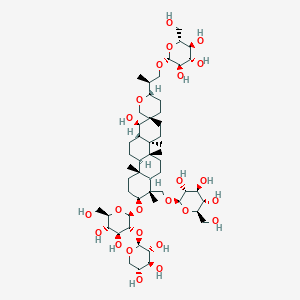
Lecithin Hydrogenated
Overview
Description
Hydrogenated lecithins are derivatives of lecithins, which are naturally occurring mixtures of phospholipids. Lecithins are found in animal and plant tissues and are known for their emulsifying properties. Hydrogenated lecithins are obtained by the hydrogenation of lecithins, which enhances their stability against oxidation and improves their functional properties .
Mechanism of Action
Target of Action
Hydrogenated lecithins primarily target the lipid barrier of the skin . They have structural similarities with skin lipids, which allows them to interact effectively with the skin’s lipid barrier . This interaction is crucial for the compound’s various functions, including its role as a skin conditioner and an emulsifier .
Mode of Action
Hydrogenated lecithins interact with their targets through their phospholipids, which include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and phosphatidic acid . These phospholipids form a hydrating layer on the skin, improving moisture retention, reducing skin irritation, and eliminating “stinging” reactions caused by other ingredients in the formula . As an emulsifier, hydrogenated lecithins ensure the compatibility of oil and water in cosmetic formulations .
Biochemical Pathways
The biochemical pathways affected by hydrogenated lecithins involve the formation of various structures depending on hydration and temperature . In aqueous solution, its phospholipids can form either liposomes, bilayer sheets, micelles, or lamellar structures . These structures serve as advanced active ingredient delivery systems, improving the absorption and penetration of active ingredients through the skin’s lipid barrier .
Pharmacokinetics
It is known that they promote the percutaneous absorption of active ingredients, enhancing the effectiveness of the entire formula . This suggests that they may have a significant impact on the bioavailability of other compounds in a formulation.
Result of Action
The action of hydrogenated lecithins results in several beneficial effects. They replenish the lipid barrier, improving moisture retention . They also reduce skin irritation and eliminate “stinging” reactions caused by other ingredients in the formula . Furthermore, they protect the skin from aggressive detergents like Sodium Lauryl Sulfate (SLS) and prevent allergens from penetrating the outer layer, thereby preventing irritation, inflammation, and allergic reactions .
Action Environment
The action of hydrogenated lecithins is influenced by environmental factors such as temperature and hydration . . This stability makes them suitable for use in a variety of environments.
Biochemical Analysis
Biochemical Properties
“Lecithins, hydrogenated” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, a spherical structure in which the acyl chains are inside and not exposed to the aqueous phase .
Cellular Effects
“Lecithins, hydrogenated” has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “Lecithins, hydrogenated” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Lecithins, hydrogenated” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Lecithins, hydrogenated” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Lecithins, hydrogenated” is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
“Lecithins, hydrogenated” is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “Lecithins, hydrogenated” and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenated lecithins are typically prepared by the hydrogenation of lecithins derived from sources such as soybeans. The hydrogenation process involves the addition of hydrogen to the unsaturated fatty acids in lecithins, converting them into saturated fatty acids. This process is usually carried out under controlled conditions using catalysts such as nickel or palladium .
Industrial Production Methods
In industrial settings, hydrogenated lecithins are produced by first extracting lecithins from sources like soybeans through mechanical or chemical methods. The extracted lecithins are then subjected to hydrogenation in large reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired level of hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Hydrogenated lecithins undergo various chemical reactions, including:
Oxidation: Hydrogenated lecithins are more stable against oxidation compared to non-hydrogenated lecithins.
Reduction: The hydrogenation process itself is a reduction reaction where unsaturated fatty acids are converted to saturated fatty acids.
Substitution: Hydrogenated lecithins can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogenated lecithins are less prone to oxidation, but when it occurs, it typically involves reactive oxygen species.
Reduction: Hydrogenation is carried out using hydrogen gas and catalysts like nickel or palladium.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from the hydrogenation of lecithins are saturated phospholipids, which have enhanced stability and functional properties .
Scientific Research Applications
Hydrogenated lecithins have a wide range of applications in scientific research, including:
Chemistry: Used as emulsifiers and stabilizers in various chemical formulations.
Biology: Employed in the preparation of liposomes for drug delivery and as components of cell culture media.
Medicine: Used in the formulation of pharmaceuticals, particularly in drug delivery systems to enhance the bioavailability of active ingredients.
Industry: Utilized in the food industry as emulsifiers, in cosmetics for their moisturizing properties, and in the production of various industrial products
Comparison with Similar Compounds
Similar Compounds
Natural Lecithins: Derived from sources like soybeans and egg yolk, natural lecithins are less stable against oxidation compared to hydrogenated lecithins.
Hydrolyzed Lecithins: These lecithins have undergone partial hydrolysis, resulting in the removal of one fatty acid.
Uniqueness
Hydrogenated lecithins are unique due to their enhanced stability against oxidation and their ability to improve the percutaneous absorption of active ingredients. This makes them particularly valuable in applications where long-term stability and effective delivery of actives are crucial .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPLUBHRSSFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018672 | |
| Record name | Phosphatidylcholine 16:0-18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92128-87-5 | |
| Record name | Hydrogenated lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092128875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphatidylcholine 16:0-18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lecithins, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydrogenated lecithins, like hydrogenated soy lecithin, are often incorporated into liposomal formulations due to their ability to form stable bilayers. [] Liposomes, spherical vesicles composed of phospholipid bilayers, are utilized for encapsulating and delivering various therapeutic agents. The hydrogenation process increases the saturation of the fatty acid chains within lecithin, resulting in a more rigid structure. This enhanced rigidity contributes to increased stability, reducing the likelihood of leakage and improving the shelf life of the liposomes. [] For instance, miriplatin liposomes incorporating hydrogenated lecithin demonstrated enhanced stability in liquid formulations. []
A: In the food industry, hydrogenated lecithin is commonly used to improve the texture and stability of reduced-fat cheese. [] One study investigating the effects of different lecithin types (granular soy lecithin, hydrogenated soy lecithin, and oat lecithin) on reduced-fat cheddar cheese found that hydrogenated soy lecithin improved the cheese's texture without negatively impacting its flavor. [] This improvement can be attributed to the ability of hydrogenated lecithin to interact with both water and fat molecules, creating a more homogeneous and stable structure within the cheese matrix.
A: Yes, hydrogenation can enhance the oxidative stability of lecithin. [] Unsaturated fatty acids in non-hydrogenated lecithin are susceptible to oxidation, leading to rancidity and reduced shelf life. Hydrogenation reduces the number of double bonds in the fatty acid chains, making them less vulnerable to oxidation. This improved stability is particularly important in food and pharmaceutical applications where long shelf life is crucial.
A: The composition of a liposomal formulation can vary depending on its intended application, but typically includes a combination of phospholipids, cholesterol, and the active pharmaceutical ingredient. [] For example, a miriplatin lipidosome was developed using miriplatin as the active ingredient, phospholipids (which could include hydrogenated soy lecithin), cholesterol, and water. [] The specific ratios of these components are carefully optimized to achieve the desired liposome size, stability, and drug release profile.
A: The molar ratio of components in a liposomal formulation, including phospholipids like hydrogenated soy lecithin, cholesterol, and the active ingredient, significantly influences the liposomes' physicochemical properties. [] These properties include size, encapsulation efficiency, drug release kinetics, and stability. For example, in a breviscapinum long-circulating nanoliposome, the molar ratio of breviscapine (active ingredient), phosphatide (including soy lecithin), polyethylene glycol derived phosphatide, and cholesterol was optimized to be 55:25-55:3-7:2.2-18.3. [] This specific ratio likely contributes to the desired characteristics of the nanoliposome for its intended application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




